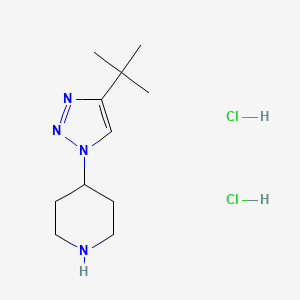![molecular formula C20H24N10 B12271142 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271142.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a triazolopyrimidine ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to its multi-ring structure, which imparts specific chemical and biological properties. The presence of the pyrazole, triazolopyrimidine, and piperazine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C20H24N10 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
7-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N10/c1-13-10-19(30-20(23-13)21-12-22-30)28-7-5-27(6-8-28)17-11-18(25-16(4)24-17)29-15(3)9-14(2)26-29/h9-12H,5-8H2,1-4H3 |
Clave InChI |
YGOVBUPNORVFBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC5=NC=NN45)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271067.png)
![2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271068.png)
![4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12271069.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271078.png)
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271079.png)

![3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
![4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12271105.png)
![2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12271119.png)
